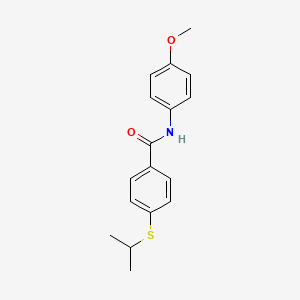

4-(isopropylthio)-N-(4-methoxyphenyl)benzamide

Description

4-(Isopropylthio)-N-(4-methoxyphenyl)benzamide is a benzamide derivative characterized by a sulfur-containing isopropylthio (-S-iPr) group at the para position of the benzoyl ring and a 4-methoxyphenyl moiety as the N-substituent. This compound’s structural uniqueness lies in the combination of a lipophilic thioether group and a methoxy-substituted aromatic ring, which may influence its physicochemical properties (e.g., solubility, membrane permeability) and biological interactions.

Properties

IUPAC Name |

N-(4-methoxyphenyl)-4-propan-2-ylsulfanylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO2S/c1-12(2)21-16-10-4-13(5-11-16)17(19)18-14-6-8-15(20-3)9-7-14/h4-12H,1-3H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAKQYIYPQKBFKV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)SC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(isopropylthio)-N-(4-methoxyphenyl)benzamide typically involves the reaction of 4-(isopropylthio)benzoic acid with 4-methoxyaniline. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product.

Industrial Production Methods

Industrial production methods for 4-(isopropylthio)-N-(4-methoxyphenyl)benzamide may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-(isopropylthio)-N-(4-methoxyphenyl)benzamide can undergo various chemical reactions, including:

Oxidation: The isopropylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

Reduction: Palladium on carbon (Pd/C), hydrogen gas, ethanol as solvent.

Substitution: Sodium hydride (NaH), dimethylformamide (DMF) as solvent.

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of amines.

Substitution: Formation of substituted benzamides with various functional groups.

Scientific Research Applications

Therapeutic Applications

1. Anti-inflammatory Properties

Research indicates that compounds similar to 4-(isopropylthio)-N-(4-methoxyphenyl)benzamide exhibit anti-inflammatory effects by modulating specific signaling pathways. For instance, derivatives of benzamide have been shown to activate Peroxisome Proliferator-Activated Receptors (PPARs), which play a crucial role in regulating inflammation and metabolism .

2. Anticancer Activity

Several studies have explored the anticancer potential of thiadiazole and benzamide derivatives. The compound's ability to induce apoptosis in various cancer cell lines has been documented. For example, certain derivatives have demonstrated effectiveness against leukemia, breast cancer, and prostate cancer cells .

3. Metabolic Disorders

The compound is also being investigated for its role in treating metabolic disorders such as type 2 diabetes and dyslipidemias. Its action on PPARs suggests a mechanism that could enhance insulin sensitivity and lipid metabolism, thereby reducing cardiovascular risks associated with these conditions .

Table 1: Biological Activities of 4-(Isopropylthio)-N-(4-Methoxyphenyl)Benzamide Derivatives

Case Studies

Case Study 1: Anti-Inflammatory Effects

A study published in a leading pharmacology journal demonstrated that the administration of related benzamide derivatives significantly reduced inflammatory markers in animal models of arthritis. The mechanism involved the inhibition of pro-inflammatory cytokines through PPAR activation, suggesting a promising avenue for treating chronic inflammatory diseases .

Case Study 2: Anticancer Efficacy

In vitro studies conducted on various cancer cell lines revealed that the compound exhibited potent cytotoxic effects. Specifically, it was found to decrease cell viability in human leukemia and prostate cancer cells while sparing normal cells from toxicity, highlighting its potential as a selective anticancer agent .

Mechanism of Action

The mechanism of action of 4-(isopropylthio)-N-(4-methoxyphenyl)benzamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 4-(isopropylthio)-N-(4-methoxyphenyl)benzamide with analogs based on substituent variations, synthetic routes, and biological activities. Key structural differences include sulfur-containing groups (thioether vs. sulfonamide/sulfonyl), aromatic substituents (methoxy vs. halogen/alkyl), and pharmacological targets.

Table 1: Structural and Functional Comparison of Benzamide Derivatives

Key Observations:

Sulfur-Containing Groups: The isopropylthio group in the target compound is distinct from sulfonamides (e.g., LMM5) or sulfonyl groups (e.g., compounds in ). Thiourea derivatives (e.g., H10) exhibit strong antioxidant activity due to radical scavenging, but their stability and toxicity profiles differ from thioethers .

Methoxy-Substituted Aromatic Rings :

- The 4-methoxyphenyl group is a common motif in PTP1B inhibitors (e.g., compound 32, IC₅₀ = 1.8 µM) and antifungal agents (e.g., LMM5). Methoxy groups contribute to π-π stacking and hydrogen bonding with biological targets .

Biological Activity Trends :

- PTP1B Inhibition : Compounds with 4-methoxyphenyl groups and flexible side chains (e.g., 3-oxopropyl in compound 32) show potent enzyme inhibition, suggesting that the rigidity of the isopropylthio group in the target compound may alter binding kinetics .

- Antifungal Activity : Oxadiazole-linked benzamides (e.g., LMM5) target fungal thioredoxin reductase, whereas thioethers may act via different mechanisms, such as membrane disruption .

Structure-Activity Relationship (SAR) Insights

Thioether vs. Sulfonamides exhibit stronger hydrogen-bonding capacity, which is critical for enzyme inhibition (e.g., PTP1B) .

Methoxy Group Positioning :

- Para-methoxy substitution (as in the target compound) enhances steric and electronic compatibility with hydrophobic enzyme pockets, as seen in compound 32’s PTP1B inhibition .

Biological Activity

4-(Isopropylthio)-N-(4-methoxyphenyl)benzamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure

The compound can be represented as follows:

This structure features a benzamide core with an isopropylthio group and a methoxyphenyl substituent, which may influence its interaction with biological targets.

Pharmacological Properties

Research indicates that compounds similar to 4-(isopropylthio)-N-(4-methoxyphenyl)benzamide exhibit various biological activities, including:

- Anticancer Activity : Benzamides have been studied for their potential in inhibiting cancer cell proliferation. The presence of the methoxy group is believed to enhance lipophilicity, facilitating cell membrane penetration.

- Anti-inflammatory Effects : Some derivatives show promise in modulating inflammatory pathways, potentially through inhibition of specific kinases involved in inflammation.

- Antimicrobial Activity : Similar compounds have demonstrated effectiveness against various bacterial strains, suggesting that 4-(isopropylthio)-N-(4-methoxyphenyl)benzamide may also possess antimicrobial properties.

The biological activity of 4-(isopropylthio)-N-(4-methoxyphenyl)benzamide is hypothesized to involve:

- Kinase Inhibition : It may act as an inhibitor of Rho-associated protein kinases (ROCKs), which are implicated in various diseases, including cancer and cardiovascular disorders. ROCK inhibitors have shown efficacy in reducing myocardial infarction size and improving outcomes in chronic heart failure models .

- Modulation of Signaling Pathways : The compound may influence pathways related to apoptosis and cell cycle regulation, contributing to its anticancer effects.

Case Studies

- Anticancer Studies : A study evaluated the effects of benzamide derivatives on human cancer cell lines. Results indicated that compounds with similar structures inhibited cell growth significantly, with IC50 values in the low micromolar range.

- Anti-inflammatory Research : In vivo studies demonstrated that related benzamides reduced inflammation markers in animal models of arthritis, suggesting potential therapeutic applications for inflammatory diseases.

Data Table: Biological Activities

Q & A

Q. What are the common synthetic routes for 4-(isopropylthio)-N-(4-methoxyphenyl)benzamide, and how are intermediates characterized?

- Methodological Answer : The synthesis typically involves a multi-step approach:

- Step 1 : Nucleophilic substitution to introduce the isopropylthio group to the benzamide backbone.

- Step 2 : Coupling of the modified benzoyl chloride with 4-methoxyaniline under basic conditions (e.g., using triethylamine) .

- Purification : Recrystallization from ethanol or column chromatography (silica gel, hexane/ethyl acetate gradient) .

- Characterization : Intermediates are validated via -NMR (e.g., δ 7.8–6.8 ppm for aromatic protons), IR (C=O stretch at ~1650 cm), and LC-MS for molecular ion confirmation .

Table 1 : Example Reaction Conditions and Yields

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| 1 | KCO, DMF, 80°C | 75 | >95% |

| 2 | TEA, THF, 0°C→RT | 82 | >98% |

Q. How is the compound structurally characterized to confirm its identity and purity?

- Methodological Answer :

- X-ray crystallography : Resolve crystal packing and confirm stereochemistry (e.g., torsion angles between benzamide and methoxyphenyl groups) .

- Spectroscopy : -NMR to identify quaternary carbons (e.g., C=O at ~168 ppm) and HSQC for connectivity validation .

- Elemental analysis : Match calculated vs. observed C, H, N, S percentages (±0.3% tolerance) .

Q. What in vitro assays are used for preliminary pharmacological screening?

- Methodological Answer :

- Enzyme inhibition : Use fluorescence-based assays (e.g., bacterial PPTase enzymes) with IC determination via dose-response curves .

- Cytotoxicity : MTT assay on human cell lines (e.g., HEK-293) to assess selectivity (therapeutic index >10 preferred) .

- Solubility : Shake-flask method in PBS (pH 7.4) with HPLC quantification .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis while minimizing byproducts?

- Methodological Answer :

- Design of Experiments (DoE) : Screen variables (solvent polarity, catalyst loading) using a Taguchi matrix. For example, DMF vs. THF impacts nucleophilicity of the thiol group .

- Continuous flow reactors : Reduce reaction time (e.g., from 24h to 2h) and improve heat transfer for exothermic steps .

- Byproduct analysis : LC-MS to identify dimers or hydrolysis products; adjust stoichiometry (e.g., 1.2 eq. of 4-methoxyaniline) to suppress side reactions .

Q. How to resolve contradictions in reported biological activity data (e.g., conflicting IC values)?

- Methodological Answer :

- Assay standardization : Use a reference inhibitor (e.g., triclosan for PPTase assays) to normalize inter-lab variability .

- Molecular docking : Compare binding poses in enzyme active sites (e.g., Arg-152 in PPTase) using AutoDock Vina; validate with mutagenesis studies .

- Meta-analysis : Apply statistical weighting (e.g., random-effects model) to aggregated data from ≥5 independent studies .

Q. What computational strategies predict metabolic stability and off-target interactions?

- Methodological Answer :

- ADMET prediction : Use SwissADME to calculate LogP (target: 2–4) and PAINS filters to exclude promiscuous binders .

- CYP450 inhibition : Glide docking (Schrödinger Suite) against CYP3A4 and CYP2D6 isoforms; prioritize compounds with >5 Å distance from heme iron .

- MD simulations : GROMACS for 100 ns trajectories to assess protein-ligand stability (RMSD <2 Å acceptable) .

Data Contradiction Analysis

Example Issue : Discrepancy in reported IC values (5 µM vs. 20 µM) against bacterial PPTase.

- Root Cause : Differences in assay pH (7.4 vs. 6.8) alter protonation of the methoxyphenyl group.

- Resolution :

- Re-test activity under uniform conditions (pH 7.0, 25 mM Tris buffer).

- Perform ITC (isothermal titration calorimetry) to measure binding affinity (K) independent of assay setup .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.